molecular formula C9H7NO3 B556497 5-Hydroxyindole-2-carboxylic acid CAS No. 21598-06-1

5-Hydroxyindole-2-carboxylic acid

Cat. No. B556497
CAS RN: 21598-06-1
M. Wt: 177,16 g/mole
InChI Key: BIMHWDJKNOMNLD-UHFFFAOYSA-N
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Description

5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid . It is a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors that have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .


Synthesis Analysis

5-Hydroxyindole-2-carboxylic acid can be synthesized as part of the preparation of indole C5-O-substituted seco-cyclopropylindole analogs, which are potential anticancer agents . It can also be used in the microwave combinatorial synthesis of indolic arylpiperazine derivatives as ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyindole-2-carboxylic acid is C9H7NO3 . Its molecular weight is 177.16 . The SMILES string representation of its structure is Oc1ccc2[nH]c(cc2c1)C(O)=O .


Chemical Reactions Analysis

5-Hydroxyindole-2-carboxylic acid, when oxidized with KMnO4, yields pyrrole-2,3,5-tricarboxylic acid .


Physical And Chemical Properties Analysis

5-Hydroxyindole-2-carboxylic acid is a light yellow to beige crystalline powder . It is soluble in a chloroform/ethanol (1:1) mixture at 50 mg/mL, yielding a clear to slightly hazy, yellow to brown solution .

Scientific Research Applications

  • Synthesis of Hydroxyindole Derivatives : A method for the synthesis of various hydroxyindole derivatives, including 5-Hydroxyindole-2-carboxylic acid, was developed, highlighting its significance in biology and medicine, particularly in the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

  • Use in Medical Diagnostics : 5-Hydroxyindole-2-carboxylic acid was used as an internal standard in an automated method for measuring urinary 5-Hydroxyindole-3-acetic acid, which is useful in diagnosing and monitoring patients with carcinoid tumors and studying serotonin metabolism in various disorders (Mulder et al., 2005).

  • Electronic Spectroscopy Studies : The electronic absorption and fluorescence spectra of 5-Hydroxyindole-2-carboxylic acid and its methyl ester were studied, providing insights into its prototropic species formed in the ground and excited singlet states (Phaniraj, Sinha, & Dogra, 1986).

  • Identification in Biological Samples : Two isomeric metabolites, 5-Hydroxy-6-methoxyindole-2-carboxylic and 5-Methoxy-6-hydroxyindole-2-carboxylic acids, were identified in melanotic urine, indicating its role as a potential biomarker for certain conditions (Duchoň & Matouš, 1967).

  • Electrochemical Detection Methods : A study on electrochemical methods for the detection of 5-Hydroxyindole acetic acid, using an oxidized glassy carbon electrode, demonstrates the relevance of 5-Hydroxyindole derivatives in medical diagnostics (Liu et al., 2016).

  • Metabolism Studies in Liver Homogenate : The metabolism of 5-Hydroxytryptamine in the nuclear fraction of rat liver homogenate produced 5-Hydroxyindole-3-carboxylic acid among other metabolites, underscoring its importance in biochemical pathways (Kveder & Iskrić, 1965).

Safety And Hazards

5-Hydroxyindole-2-carboxylic acid is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .

Future Directions

5-Hydroxyindole-2-carboxylic acid shows good therapeutic prospects . It has been used in the preparation of melanins as novel nature-inspired radioprotectors . It has also been used in the preparation of 5-Hydroxyindole-2-carboxylic acid amides as histamine-3 receptor inverse agonists for the treatment of obesity .

properties

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175959
Record name 5-Hydroxyindole-2-carboxylic acid
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyindole-2-carboxylic acid

CAS RN

21598-06-1
Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 21598-06-1
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Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 5-hydroxyindole-2-carboxylic acid
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Record name 5-HYDROXYINDOLE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
PD Pierson, A Fettes, C Freichel… - Journal of medicinal …, 2009 - ACS Publications
… Out of these scaffolds, the 5-hydroxyindole-2-carboxylic acid amide appeared to be of great potential as a novel series of H 3 R inverse agonist. Extensive structure−activity relationships …
Number of citations: 35 pubs.acs.org
F Bergel, AL Morrison - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… The methyl ester of 5-hydroxyindole-2-carboxylic acid also was prepared by catalytic hydrogenation of the corresponding benzyloxy-compound. …
Number of citations: 15 pubs.rsc.org
B Waclawiková, P Cesar Telles de Souza… - Gut …, 2023 - Taylor & Francis
… bearing an -OH group (at the position 5) showed inhibitory (5-hydroxyindole-3-acetic acid Citation8 ) or no effect (5-hydroxyoxindole, Citation10 5-hydroxyindole-2-carboxylic acid) …
Number of citations: 2 www.tandfonline.com
P Phaniraj, HK Sinha, SK Dogra - Journal of photochemistry, 1986 - Elsevier
The pH and Hammett acidity dependences of the electronic absorption and fluorescence spectra of 5-hydroxyindole-2-carboxylic acid and its methyl ester have been studied. The …
Number of citations: 8 www.sciencedirect.com
F D'Acquisto, R Carnuccio, M d'Ischia, G Misuraca - Life sciences, 1995 - Elsevier
… also tested, namely 5 hydroxyindole-2-carboxylic acid (HICA) and 5,6diiethoxyindole @MI). … acid and 5-hydroxyindole-2-carboxylic acid. which are much poorer metal chelators. …
Number of citations: 30 www.sciencedirect.com
RJS Beer, K Clarke, HG Khorana… - Journal of the Chemical …, 1948 - pubs.rsc.org
… Reduction of (V) and simultaneous cyclisation of the resulting amino-compound afforded 5-hydroxyindole-2-carboxylic acid, identical with a specimen obtained from its benzyl ether (…
Number of citations: 20 pubs.rsc.org
T Furuya, K Kino - Applied microbiology and biotechnology, 2010 - Springer
… Based on these observations, this product was identified to be 5-hydroxyindole-2-carboxylic acid (Fig. 1b). All other information from the spectral data was consistent with the molecular …
Number of citations: 26 link.springer.com
PMM Van Haard, S Pavel - … of Chromatography B: Biomedical Sciences and …, 1988 - Elsevier
Latest strategies are discussed for the routine chromatographic analysis of clinically important indole derivatives in urine. Analysis of 5-hydroxyindoleacetic acid and, perhaps more …
Number of citations: 54 www.sciencedirect.com
AG Miller, H Brown, T Degg, K Allen… - Journal of Chromatography …, 2010 - Elsevier
… Briefly, 100 μL of internal standard (5-hydroxyindole-2-carboxylic acid) was added to 500 μL of heparinised plasma and diluted with 1 mL of water. Following acidification with 25 μL …
Number of citations: 59 www.sciencedirect.com
R Warburton, B Keevil - Annals of clinical biochemistry, 1997 - journals.sagepub.com
… Five hundred microlitres of working internal standard(5-hydroxyindole-2-carboxylic acid; 2mL of a 500mg/L solution in ethanol diluted to 100mL with 0· 02N HCI) was added to 100JlL of …
Number of citations: 10 journals.sagepub.com

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